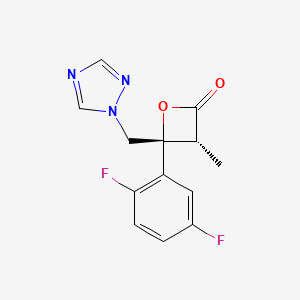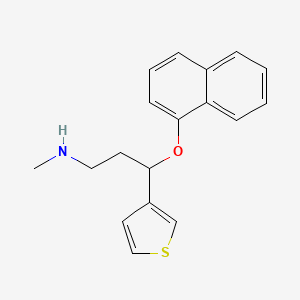
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether (MTPNE) is an organic compound with a variety of applications in scientific research. It is a colorless liquid that is highly soluble in both organic and aqueous solvents. MTPNE is used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biological probe. It has been studied for its ability to interact with proteins, and its ability to bind to membranes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can be achieved through a multi-step synthesis approach starting from commercially available starting materials.
Starting Materials
1-naphthol, 3-thiophene carboxylic acid, methylamine, propylene oxide, sodium hydride, potassium carbonate, dimethylformamide, dichloromethane, ethanol
Reaction
Step 1: Synthesis of 3-(thiophen-3-yl)propanoic acid by reacting 1-naphthol with 3-thiophene carboxylic acid using potassium carbonate and dimethylformamide as a solvent., Step 2: Synthesis of 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate by reacting 3-(thiophen-3-yl)propanoic acid with methylamine in ethanol., Step 3: Synthesis of 1-(3-Thienyl)-3-(methylamino)propan-2-ol by reacting 3-(methylamino)propyl 3-(thiophen-3-yl)propanoate with propylene oxide and sodium hydride in dichloromethane., Step 4: Synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether by reacting 1-(3-Thienyl)-3-(methylamino)propan-2-ol with 1-naphthyl chloride in dichloromethane.
Mechanism Of Action
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its ability to interact with proteins. It is believed that 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether binds to proteins via hydrophobic interactions and hydrogen bonding. The binding of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether to proteins results in the formation of a complex that can be detected by fluorescence spectroscopy.
Biochemical And Physiological Effects
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been studied for its biochemical and physiological effects. It has been shown to bind to proteins and membranes, and it has been shown to interact with a variety of proteins. Additionally, 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has been shown to have an effect on the activity of certain enzymes, such as phosphatases.
Advantages And Limitations For Lab Experiments
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in both organic and aqueous solvents, making it easy to use in a variety of laboratory experiments. The main limitation of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is its low solubility in non-polar solvents, which can limit its use in certain experiments.
Future Directions
The use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in scientific research is continuing to expand. Future research could focus on the development of new methods for synthesizing 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its use in studying membrane binding and protein-protein interactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether, as well as its potential applications in drug discovery. Finally, further research could be conducted to explore the use of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether in organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals.
Scientific Research Applications
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has a number of applications in scientific research. It has been used as a fluorescent dye and as a biological probe. It has also been used in studies of protein-protein interactions and has been used as a tool for studying membrane binding. Additionally, it has been used as a reagent in organic synthesis.
properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)
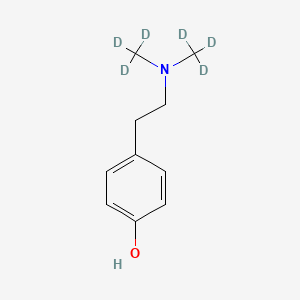
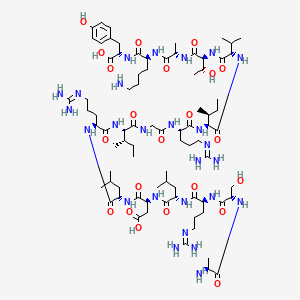
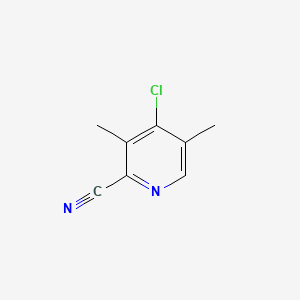

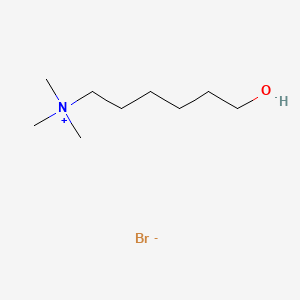
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)

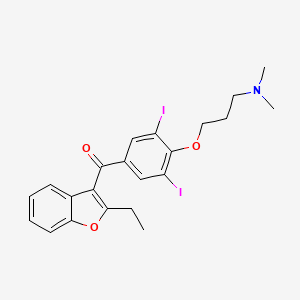
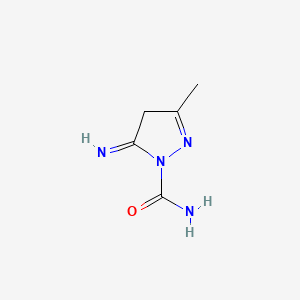
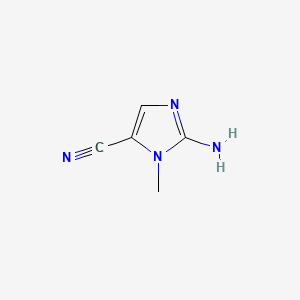
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/no-structure.png)
